2-Fluoroquinolin-6-ol
Description
2-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic compound widely studied for its pharmacological and material science applications. The fluorine atom at the 2-position and hydroxyl group at the 6-position likely influence its electronic properties, solubility, and binding affinity in biological systems .
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
2-fluoroquinolin-6-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H |
InChI Key |
AMCMGZHVHYLDRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)F)C=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinolin-6-ol typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom in the quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-6-one derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Fluoroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Industry: It finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Fluoroquinolin-6-ol involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other drugs .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Key structural analogs include:
*Properties inferred from 3-Fluoroquinolin-6-ol .
Key Research Findings
- Positional Effects: Fluorine at the 2-position (vs. 3-position) may alter electronic density on the quinoline ring, affecting binding to enzymatic targets like topoisomerases .
- Functional Group Impact : Hydroxyl groups enhance solubility but reduce lipophilicity, whereas trifluoromethyl groups balance both properties .
- Synthetic Challenges: Fluorine introduction often requires specialized reagents (e.g., fluoroethanol) or catalysts (e.g., Pd/C), increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
